

Ro 64-6198: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Ro 64-6198

Cat. No.: B1680701

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An In-depth Examination of the Chemical Structure, Properties, and Experimental Protocols of a Selective NOP Receptor Agonist.

This technical guide provides a comprehensive overview of **Ro 64-6198**, a potent and selective nonpeptide agonist for the nociceptin/orphanin FQ (N/OFQ) receptor (NOP), also known as the ORL-1 receptor.^[1] Designed for researchers, scientists, and drug development professionals, this document details the chemical structure, physicochemical and pharmacological properties, and key experimental methodologies related to **Ro 64-6198**.

Chemical Structure and Properties

Ro 64-6198, with the IUPAC name 8-[(1S,3aS)-2,3,3a,4,5,6-hexahydro-1H-phenalen-1-yl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one, is a synthetic organic compound that has been instrumental in elucidating the physiological roles of the NOP receptor.^{[1][2]} Its complex spirocyclic structure is fundamental to its high affinity and selectivity for the NOP receptor.

Chemical Identifiers

Property	Value
IUPAC Name	8-[(1S,3aS)-2,3,3a,4,5,6-hexahydro-1H-phenalen-1-yl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one[1][2]
CAS Number	280783-56-4[1]
Molecular Formula	C ₂₆ H ₃₁ N ₃ O[1]
Molecular Weight	401.55 g/mol [3]
SMILES	C1C[C@H]2CC--INVALID-LINK--N4CCC5(CC4)C(=O)NCN5C6=CC=CC=C6[1]
Appearance	Solid powder[2]
Purity	>98%[2]

Physicochemical Properties

Property	Value
Solubility	Soluble in DMSO.[3] For in vivo studies, it can be formulated in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to achieve a concentration of ≥ 2.5 mg/mL.[4][5]
Brain Penetration	Ro 64-6198 is a brain-penetrant ligand.[6]
Oral Bioavailability	Poor oral bioavailability has been noted as a limitation for clinical development.[1][7]

Pharmacological Properties

Ro 64-6198 is a high-affinity, selective full agonist at the NOP receptor.[8] Its pharmacological profile has been characterized through various in vitro and in vivo studies.

Receptor Binding Affinity

Receptor	K _i (nM)	pK _i
Human NOP (ORL-1)	0.389[3]	9.4[9][10]
Human μ -opioid	46.8	7.33[11]
Human κ -opioid	89.1	7.05[11]
Human δ -opioid	1380	5.86[11]

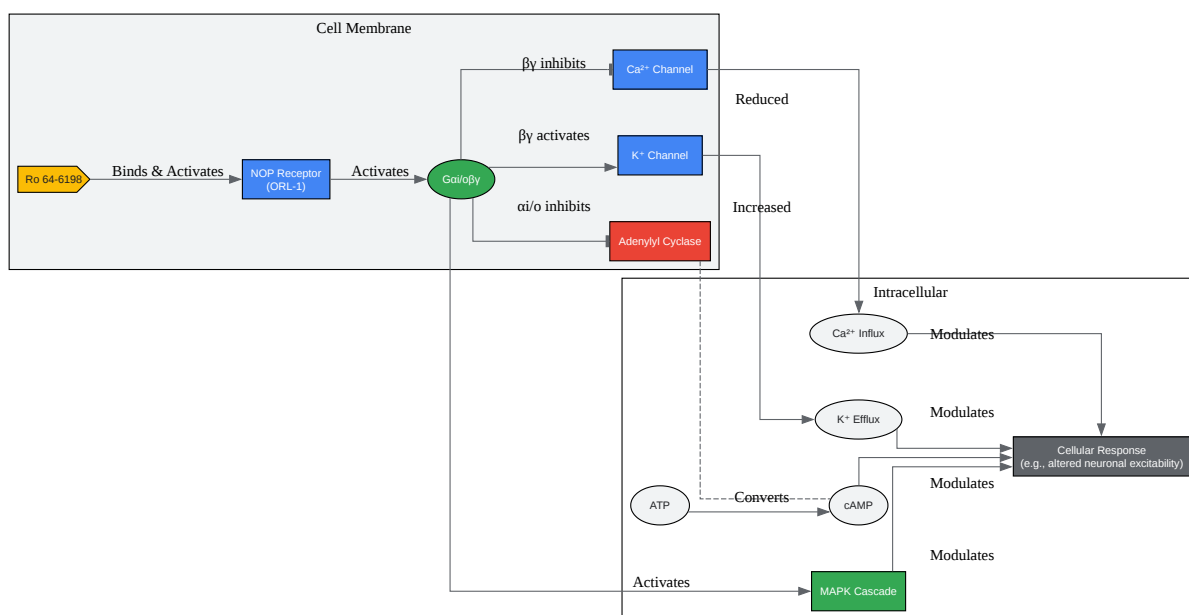
Ro 64-6198 displays over 100-fold selectivity for the NOP receptor over classical opioid receptors.[1]

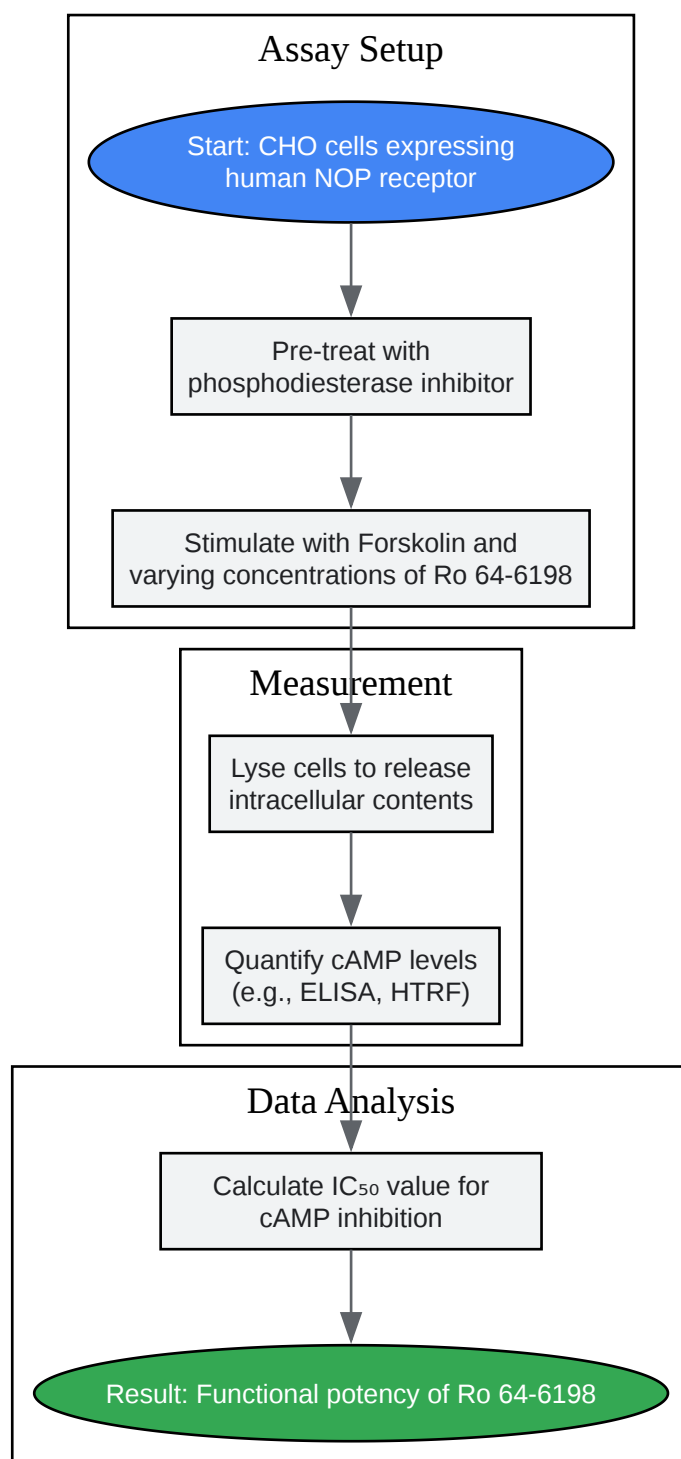
Functional Activity

Assay	Cell Line	EC ₅₀ (nM)	pEC ₅₀
[³⁵ S]GTPγS Binding	CHO cells expressing human NOP receptor	38.9	7.41[11]
cAMP Accumulation Inhibition	CHO cells expressing human NOP receptor	-	9.49[9][11]
β-arrestin2 Recruitment	-	1200	-
β-arrestin3 Recruitment	-	912	-

NOP Receptor Signaling Pathway

Activation of the NOP receptor by **Ro 64-6198** initiates a cascade of intracellular signaling events. The NOP receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G proteins (G_{ai/o}). [1] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. [1] The βγ subunits of the G-protein can also directly modulate ion channels, leading to the inhibition of voltage-gated Ca²⁺ channels and the activation of inwardly rectifying K⁺ channels. [12] Furthermore, NOP receptor activation can stimulate mitogen-activated protein kinase (MAPK) signaling cascades. [2]





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